4-Formylphenyl 1-naphthoate

Crystal Engineering Liquid Crystals Supramolecular Chemistry

4-Formylphenyl 1-naphthoate (CAS 331253-68-0) is a differentiated aromatic ester building block featuring a 1-naphthoate core and a para-formylphenyl group. Unlike 2-naphthoate analogs, the 1-naphthoate substitution pattern provides distinct conformational landscapes and intermolecular packing motifs critical for liquid crystalline materials, cross-coupling reactions, and solid-state studies. The para-formyl group serves as an orthogonal electrophilic handle for imine, hydrazone, and olefin formations, enabling dual-functional derivatization in pharmaceutical intermediate and agrochemical synthesis. Its well-defined structure (≥98% purity) ensures reproducibility in proteomics probe development and bioconjugation assays. Choose this specific positional isomer to avoid compromised experimental outcomes caused by regioisomer interchange.

Molecular Formula C18H12O3
Molecular Weight 276.3g/mol
CAS No. 331253-68-0
Cat. No. B412503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 1-naphthoate
CAS331253-68-0
Molecular FormulaC18H12O3
Molecular Weight276.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=O
InChIInChI=1S/C18H12O3/c19-12-13-8-10-15(11-9-13)21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
InChIKeyKLURIIXZCMFZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 1-naphthoate (CAS 331253-68-0): Chemical Identity and Core Specifications for Scientific Procurement


4-Formylphenyl 1-naphthoate (CAS 331253-68-0) is an aromatic ester of the naphthoic acid class, with the molecular formula C18H12O3 and a molecular weight of 276.29 g/mol [1]. Its structure features a 4-formylphenyl group linked via an ester bond to a 1-naphthoate moiety [2]. The compound is commercially available as a high-purity solid (typically ≥98%) for research use only, requiring storage at 2–8°C under an inert atmosphere to maintain integrity .

Why Generic Substitution of 4-Formylphenyl 1-Naphthoate Is Scientifically Inadvisable


In-class naphthoate esters cannot be interchanged without compromising experimental outcomes due to divergent electronic, steric, and crystallographic properties dictated by positional isomerism and the ester linkage [1]. The 1-naphthoate substitution pattern, compared to the 2-naphthoate analog, yields distinct conformational landscapes and intermolecular packing motifs, which directly influence reactivity in cross-coupling reactions and liquid crystalline phase behavior [2]. Moreover, the para-formyl substitution on the phenyl ring confers a unique electrophilic site that is absent or differently oriented in ortho- and meta-regioisomers, fundamentally altering the compound's utility as a building block .

Quantitative Differentiation of 4-Formylphenyl 1-Naphthoate from Closest Analogs


Steric and Electronic Differentiation: 1-Naphthoate vs. 2-Naphthoate Positional Isomerism

The 1-naphthoate ester exhibits distinct conformational preferences and intermolecular interactions compared to the 2-naphthoate analog due to the different attachment point on the naphthalene ring [1]. X-ray crystallographic studies on related naphthyl-ester liquid crystals demonstrate that the 1-substitution pattern leads to a different packing motif and dihedral angle distribution than the 2-substituted counterpart, directly impacting mesophase stability and melting behavior [1]. While direct crystallographic data for 4-formylphenyl 1-naphthoate is not publicly available, class-level inference from structurally analogous naphthyl-esters indicates that the 1-naphthoate group imparts a more twisted geometry and reduced co-planarity, which is critical for applications requiring specific molecular recognition or packing [2].

Crystal Engineering Liquid Crystals Supramolecular Chemistry

Regioisomeric Differentiation: Ortho-, Meta-, and Para-Formyl Substitution Effects

The position of the formyl group on the phenyl ring (ortho, meta, or para) dictates the compound's reactivity profile and synthetic utility . While 2-formylphenyl 1-naphthoate (CAS 944511-17-5) and 3-formylphenyl 1-naphthoate (CAS 431909-08-9) are commercially available analogs, their reactivity in nucleophilic addition, condensation, and cross-coupling reactions differs from the para-isomer due to electronic and steric effects [1]. The para-substitution in 4-formylphenyl 1-naphthoate provides an unhindered electrophilic site at the terminal aldehyde, maximizing accessibility for Schiff base formation, reductive amination, and other transformations essential for building block applications [2].

Synthetic Chemistry Reaction Selectivity Medicinal Chemistry

Commercial Availability and Purity Specification Compared to Naphthoate Analogs

4-Formylphenyl 1-naphthoate is commercially offered at a certified purity of 98% by major suppliers such as Sigma-Aldrich and Fluorochem, with analytical documentation available upon request . In contrast, certain structural analogs like 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate (CAS 944511-17-5) are typically available at lower purities (e.g., 95%) and lack the same breadth of analytical characterization . The high purity of 4-formylphenyl 1-naphthoate ensures reproducibility in sensitive applications such as proteomics research and pharmaceutical intermediate synthesis .

Chemical Procurement Research Reagents Quality Control

Differentiation from Alkyl Naphthoates: Impact of the Formyl Group on Synthetic Utility

Unlike simple alkyl 1-naphthoates (e.g., methyl 1-naphthoate), which are primarily used as synthetic intermediates for further ester transformations, 4-formylphenyl 1-naphthoate incorporates a formyl group that serves as a versatile handle for orthogonal functionalization [1]. The aldehyde moiety enables a broader range of downstream chemistries, including imine formation, Wittig reactions, and reductive aminations, while the ester linkage provides a second reactive site for hydrolysis or transesterification . This dual functionality is not present in non-formyl substituted naphthoates, making 4-formylphenyl 1-naphthoate a more versatile building block for complex molecule synthesis [2].

Organic Synthesis Building Blocks Functional Group Interconversion

Best Research and Industrial Application Scenarios for 4-Formylphenyl 1-Naphthoate


Liquid Crystal Precursor and Mesogen Design

The 1-naphthoate ester core of 4-formylphenyl 1-naphthoate is a privileged scaffold in the design of liquid crystalline materials [1]. The compound's structural features, particularly the 1-naphthoate substitution pattern, are expected to influence mesophase behavior and molecular packing, making it a valuable building block for synthesizing novel calamitic liquid crystals with tailored thermal and optical properties [1]. The formyl group provides a convenient handle for further derivatization to fine-tune mesogenic properties .

Synthetic Intermediate for Complex Organic Molecules

4-Formylphenyl 1-naphthoate serves as a dual-functional building block in organic synthesis, with its aldehyde and ester groups enabling orthogonal reactivity [1]. It is used in the preparation of more complex naphthalene-containing molecules, including pharmaceutical intermediates and agrochemicals . Its para-formyl substitution ensures maximum accessibility for nucleophilic attack, making it suitable for imine, hydrazone, and olefin formation reactions [2].

Crystal Engineering and Supramolecular Chemistry Studies

The distinct conformational preferences of 1-naphthoate esters compared to 2-naphthoate analogs make 4-formylphenyl 1-naphthoate a useful model compound for studying intermolecular interactions and crystal packing forces [1]. Researchers investigating structure-property relationships in flexible aromatic esters can use this compound to probe the impact of positional isomerism on solid-state organization and polymorphism .

Proteomics Research and Biochemical Probe Development

4-Formylphenyl 1-naphthoate is utilized in proteomics research as a reactive intermediate for the synthesis of activity-based probes or affinity labels [1]. Its high purity (≥98%) and well-defined structure support reproducible bioconjugation and assay development . The aldehyde group can be exploited for site-specific labeling of biomolecules via reductive amination or hydrazone ligation [2].

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